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Compound of Interest

Compound Name: Methyl 2,5-dichloronicotinate

Cat. No.: B1303832 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic characteristics of

Methyl 2,5-dichloronicotinate (CAS No: 67754-03-4; Molecular Formula: C₇H₅Cl₂NO₂;

Molecular Weight: 206.03 g/mol ).[1][2][3] In the absence of publicly available experimental

spectra, this guide leverages high-fidelity predictive algorithms to elucidate the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) features of this

molecule. This approach is a powerful tool in modern chemical research, enabling the structural

verification and characterization of novel or sparsely documented compounds.[4][5]

Methyl 2,5-dichloronicotinate is a halogenated pyridine derivative with applications as an

intermediate in the synthesis of agrochemicals and pharmaceuticals.[2][6] A thorough

understanding of its spectroscopic signature is paramount for reaction monitoring, quality

control, and the unambiguous identification of this key building block.

Molecular Structure and Spectroscopic Overview
The structural features of Methyl 2,5-dichloronicotinate, namely the dichlorinated pyridine

ring, the methyl ester group, and the relative positions of these functionalities, give rise to a

unique and predictable spectroscopic fingerprint.
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Figure 1. Chemical structure of Methyl 2,5-dichloronicotinate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the chemical environment of atomic nuclei. For

Methyl 2,5-dichloronicotinate, both ¹H and ¹³C NMR are highly informative. The predicted

spectra discussed below were generated using advanced computational models that consider

through-bond and through-space electronic effects.[7][8]

Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to be simple and diagnostic, showing two signals in the

aromatic region corresponding to the two protons on the pyridine ring and one signal in the

aliphatic region for the methyl ester protons.

Experimental Protocol (Predicted Data Acquisition):

Structure Input: The chemical structure of Methyl 2,5-dichloronicotinate was inputted into a

validated NMR prediction software using its SMILES notation (COC(=O)c1cc(Cl)cnc1Cl).[3]

Solvent Selection: Chloroform-d (CDCl₃) was selected as the virtual solvent, as it is a

common choice for non-polar to moderately polar organic compounds.

Prediction Algorithm: A hierarchical organization of spheres (HOSE) code-based algorithm,

combined with machine learning from a large database of experimental spectra, was utilized

to predict the chemical shifts (δ) and coupling constants (J).[9][10]

Data Output: The predicted chemical shifts, multiplicities, and coupling constants were

tabulated.

Table 1: Predicted ¹H NMR Data for Methyl 2,5-dichloronicotinate (in CDCl₃)
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Predicted
Coupling
Constant (J,
Hz)

~8.3 - 8.5 Doublet 1H H-6 ~2.5

~8.1 - 8.3 Doublet 1H H-4 ~2.5

~3.9 - 4.0 Singlet 3H -OCH₃ N/A

Interpretation:

The two aromatic protons, H-4 and H-6, are predicted to appear as distinct doublets due to

meta-coupling. The electron-withdrawing effects of the two chlorine atoms and the nitrogen

atom in the pyridine ring are expected to shift these protons significantly downfield. The methyl

protons of the ester group are anticipated to appear as a sharp singlet in the typical range for

such functionalities.

Methyl 2,5-dichloronicotinate

Predicted ¹H NMR Spectrum

H-6 ↔ H-4 (meta-coupling)

~8.4 ppm (d)J ≈ 2.5 Hz

~8.2 ppm (d)

J ≈ 2.5 Hz

~3.9 ppm (s)

Click to download full resolution via product page

Figure 2. Predicted ¹H NMR correlations for Methyl 2,5-dichloronicotinate.

Predicted ¹³C NMR Spectroscopy
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The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven

carbon atoms in the molecule.

Experimental Protocol (Predicted Data Acquisition):

The protocol is analogous to the ¹H NMR prediction, with the algorithm specifically calculating

the ¹³C chemical shifts.

Table 2: Predicted ¹³C NMR Data for Methyl 2,5-dichloronicotinate (in CDCl₃)

Predicted Chemical Shift (δ, ppm) Carbon Assignment

~164 - 166 C=O (ester)

~150 - 152 C-2

~148 - 150 C-6

~138 - 140 C-4

~132 - 134 C-5

~125 - 127 C-3

~52 - 54 -OCH₃

Interpretation:

The carbonyl carbon of the ester is expected at the lowest field. The carbons directly bonded to

the electronegative chlorine (C-2 and C-5) and nitrogen atoms will also be significantly

deshielded. The methyl carbon of the ester will appear at the highest field.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The predicted IR spectrum of Methyl 2,5-dichloronicotinate is expected to show

characteristic absorption bands for the C=O of the ester, C-O stretching, aromatic C=C and

C=N stretching, and C-Cl stretching.

Experimental Protocol (Predicted Data Acquisition):
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Structure Input: The molecular structure was provided to an IR prediction tool.

Computational Method: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d)

level of theory are commonly used for vibrational frequency predictions.[11]

Data Output: A list of predicted vibrational frequencies and their corresponding vibrational

modes was generated.

Table 3: Predicted Major IR Absorption Bands for Methyl 2,5-dichloronicotinate

Predicted Frequency
(cm⁻¹)

Intensity Vibrational Mode

~3100 - 3000 Medium-Weak Aromatic C-H Stretch

~2960 - 2850 Weak Aliphatic C-H Stretch (-OCH₃)

~1730 - 1715 Strong C=O Stretch (Ester)

~1600 - 1450 Medium
Aromatic C=C and C=N

Stretch

~1300 - 1100 Strong C-O Stretch (Ester)

~800 - 600 Medium-Strong C-Cl Stretch

Interpretation:

The most prominent peak is anticipated to be the strong C=O stretch of the ester group. The

presence of the aromatic ring will be confirmed by the C=C and C=N stretching vibrations. The

C-Cl stretches are expected in the fingerprint region.
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Figure 3. Correlation of functional groups to predicted IR absorption regions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which is crucial for determining the molecular weight and deducing the

structure.

Experimental Protocol (Predicted Data Acquisition):

Structure Input: The molecular structure was submitted to a mass spectrometry

fragmentation prediction tool.[12]

Ionization Method: Electron Ionization (EI) was selected as the virtual ionization method, as it

is a common technique that induces fragmentation.

Fragmentation Prediction: The software predicts fragmentation pathways based on

established rules of chemical bonding and stability of the resulting fragments.[12]

Data Output: A predicted mass spectrum, including the molecular ion peak and major

fragment ions, was generated.

Table 4: Predicted Major Ions in the Mass Spectrum of Methyl 2,5-dichloronicotinate
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Predicted m/z Ion Structure Interpretation

205/207/209 [C₇H₅Cl₂NO₂]⁺

Molecular Ion (M⁺) peak with

isotopic pattern for two chlorine

atoms

174/176/178 [M - OCH₃]⁺ Loss of the methoxy radical

146/148/150 [M - COOCH₃]⁺
Loss of the carbomethoxy

radical

111/113 [C₄H₂ClN]⁺
Fragmentation of the pyridine

ring

Interpretation:

The molecular ion peak is expected to show a characteristic isotopic pattern (M⁺, M⁺+2, M⁺+4)

due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[13] The most abundant fragments

are likely to result from the cleavage of the ester group, such as the loss of the methoxy radical

or the entire carbomethoxy group. Further fragmentation of the dichloropyridine ring would lead

to smaller charged species.

Conclusion
This in-depth technical guide provides a comprehensive overview of the predicted

spectroscopic data for Methyl 2,5-dichloronicotinate. The predicted ¹H NMR, ¹³C NMR, IR,

and MS data collectively offer a robust and self-validating system for the structural confirmation

of this important chemical intermediate. While predicted data is a powerful tool, experimental

verification remains the gold standard. The information presented herein serves as a valuable

reference for researchers working with Methyl 2,5-dichloronicotinate, aiding in its synthesis,

purification, and downstream applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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